
4-(2,3-Dihydrobenzofuran-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Dihydrobenzofuran-2-yl)pyridine is a heterocyclic compound that combines the structural motifs of dihydrobenzofuran and pyridine. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The dihydrobenzofuran moiety is known for its presence in many bioactive molecules, while the pyridine ring is a common scaffold in pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydrobenzofuran-2-yl)pyridine typically involves the construction of the dihydrobenzofuran ring followed by its attachment to the pyridine ring. One common method is the cyclization of a suitable precursor, such as a salicyl N-phosphonyl imine, with bromo malonates in the presence of a base like cesium carbonate . This reaction proceeds through a domino annulation process, resulting in the formation of the dihydrobenzofuran ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,3-Dihydrobenzofuran-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the dihydrobenzofuran ring or the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on both the dihydrobenzofuran and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydrobenzofuran ring can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
4-(2,3-Dihydrobenzofuran-2-yl)pyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(2,3-Dihydrobenzofuran-2-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other dihydrobenzofuran derivatives and pyridine-containing molecules. Examples include:
- 2,3-Dihydrofuro[2,3-b]pyridine derivatives
- Benzofuran derivatives
- Pyridine compounds with various substituents
Uniqueness
4-(2,3-Dihydrobenzofuran-2-yl)pyridine is unique due to its combination of the dihydrobenzofuran and pyridine rings, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and makes it a valuable compound in both research and industry .
Eigenschaften
Molekularformel |
C13H11NO |
|---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
4-(2,3-dihydro-1-benzofuran-2-yl)pyridine |
InChI |
InChI=1S/C13H11NO/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-8,13H,9H2 |
InChI-Schlüssel |
BOCULKJOFCPXHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC2=CC=CC=C21)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


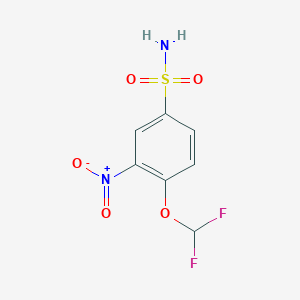
![2-Aminobenzo[d]oxazole-7-carboxamide](/img/structure/B12862725.png)

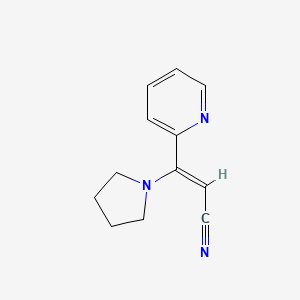
![Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B12862737.png)
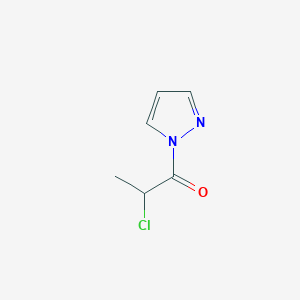
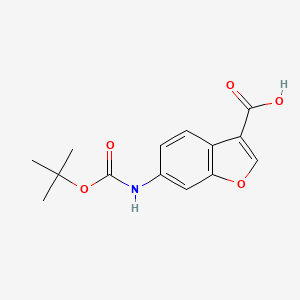
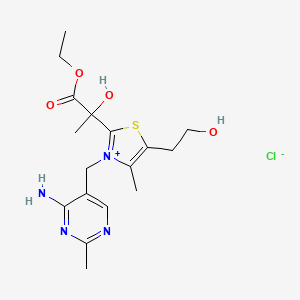
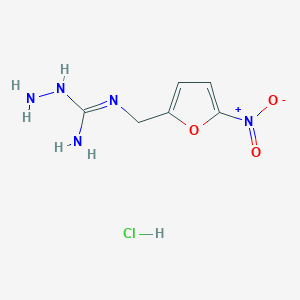


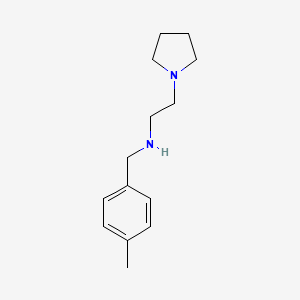
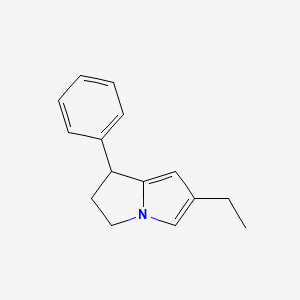
![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12862775.png)
